molecular formula C20H23N3O4 B229502 1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine

1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine

Cat. No. B229502
M. Wt: 369.4 g/mol
InChI Key: NJTFPTJRPPYYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is also known as MAP4N, and it belongs to a class of compounds called piperazines.

Scientific Research Applications

MAP4N has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where MAP4N has been used as a tool to study the function of certain receptors in the brain. MAP4N has also been studied for its potential use in drug discovery, particularly for the development of new medications for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of MAP4N is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, MAP4N has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other behaviors. By modulating the activity of this receptor, MAP4N may have potential therapeutic effects on disorders such as depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on the 5-HT1A receptor, MAP4N has also been shown to modulate other receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a variety of physiological processes, including movement, reward, and pain perception. By modulating these receptors, MAP4N may have potential therapeutic effects on a variety of disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MAP4N in scientific research is its specificity for certain receptors in the brain. This allows researchers to study the function of these receptors in a more targeted manner. However, one of the limitations of using MAP4N is its potential toxicity. Like many chemical compounds, MAP4N can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on MAP4N. One area of interest is in the development of new medications for the treatment of neurological disorders. By studying the mechanism of action of MAP4N, researchers may be able to develop new drugs that target these receptors in a more specific and effective manner. Additionally, there is potential for research on the use of MAP4N in the treatment of other disorders, such as pain and addiction. Overall, the study of MAP4N has the potential to lead to new insights into the function of the brain and the development of new treatments for a variety of disorders.

Synthesis Methods

The synthesis of MAP4N involves the reaction of 1-(3-Methylphenoxy)acetyl)piperazine with 4-nitrobenzyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is added to facilitate the reaction. The product is then purified using column chromatography or recrystallization.

properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23N3O4/c1-16-3-2-4-19(13-16)27-15-20(24)22-11-9-21(10-12-22)14-17-5-7-18(8-6-17)23(25)26/h2-8,13H,9-12,14-15H2,1H3

InChI Key

NJTFPTJRPPYYRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.